

A Comparative Guide to M617 TFA and Other GALR1 Agonists for Researchers

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Compound of Interest		
Compound Name:	M617 TFA	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the galanin receptor 1 (GALR1) agonist, **M617 TFA**, with other relevant GALR1 agonists. The information is supported by experimental data to aid in the selection of appropriate research tools.

Galanin is a neuropeptide implicated in a wide range of physiological processes, including pain, inflammation, and metabolic regulation. Its effects are mediated through three G protein-coupled receptors: GALR1, GALR2, and GALR3. The development of selective agonists for these receptors is crucial for elucidating their specific functions and for therapeutic development. **M617 TFA** has emerged as a potent and selective agonist for GALR1. This guide compares its performance with other known GALR1 agonists, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Quantitative Comparison of GALR1 Agonists

The following tables summarize the binding affinity and functional potency of **M617 TFA** and other notable GALR1 agonists. It is important to note that the data presented has been compiled from various sources, and therefore, experimental conditions may not be identical.

Table 1: Binding Affinity (Ki) of Agonists at Galanin Receptors



Agonist	GALR1 Ki (nM)	GALR2 Ki (nM)	GALR3 Ki (nM)	Selectivity (GALR2/GA LR1)	Reference
M617 TFA	0.23[1]	5.71[<u>1</u>]	49.2	~25-fold	[2]
Galanin (human)	0.03	-	-	-	[3]
AR-M961	High Affinity	High Affinity	-	Non-selective	[4]
Galmic	-	-	-	Higher affinity for GALR1 vs GALR2	
AR-M1896	>1000	2.1	-	>500-fold (for GALR2)	-

Note: A direct Ki value for AR-M961 at GALR1 was not available in the searched literature, though it is described as a high-affinity agonist. Galmic is a non-peptide agonist with a preference for GALR1. AR-M1896 is included as a GALR2-selective agonist for comparison.

Table 2: Functional Potency (EC50/IC50) of Agonists at GALR1

Agonist	Functional Assay	EC50/IC50 (nM)	Cell Line	Reference
M617 TFA	Inhibition of IBa (Ca2+ current)	678	Rat NTS neurons	
Galanin	Inhibition of IBa (Ca2+ current)	325	Rat NTS neurons	
AR-M961	Inhibition of IBa (Ca2+ current)	573	Rat NTS neurons	

Note: Functional data for **M617 TFA** in common second messenger assays like cAMP inhibition was not readily available in the searched literature.





Key Signaling Pathways of GALR1

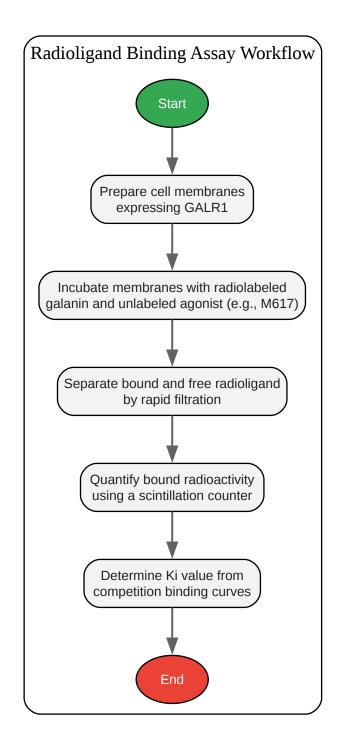
Activation of GALR1, a Gi/o-coupled receptor, initiates several downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GALR1 activation can modulate ion channels and stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.

GALR1 Signaling Pathway

Experimental Workflows

The following diagrams illustrate the general workflows for key in vitro assays used to characterize GALR1 agonists.

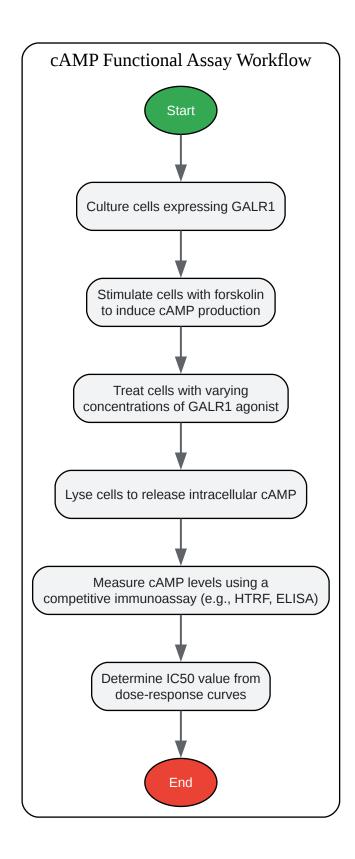




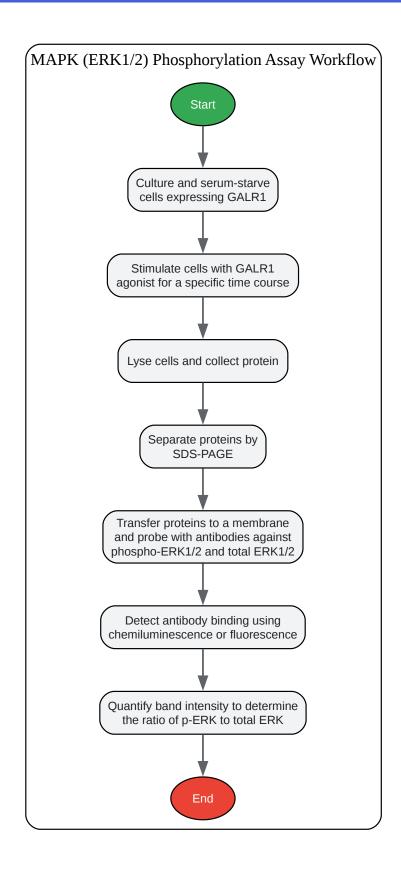
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Radioligand Binding Assay Workflow









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